N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16447007
InChI: InChI=1S/C15H13N5O2S/c1-9(21)10-2-4-11(5-3-10)20-12(22)6-23-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,20,22)(H,16,17,18,19)
SMILES:
Molecular Formula: C15H13N5O2S
Molecular Weight: 327.4 g/mol

N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC16447007

Molecular Formula: C15H13N5O2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide -

Specification

Molecular Formula C15H13N5O2S
Molecular Weight 327.4 g/mol
IUPAC Name N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
Standard InChI InChI=1S/C15H13N5O2S/c1-9(21)10-2-4-11(5-3-10)20-12(22)6-23-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,20,22)(H,16,17,18,19)
Standard InChI Key UMNYKFJCXYYPEV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3

Introduction

Synthesis

The synthesis of N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide involves multi-step organic reactions. The process typically starts with purine bases and phenolic derivatives, followed by the introduction of sulfur-containing groups. Key steps include:

  • Starting Materials: Purine derivatives and acetophenone-based compounds.

  • Reaction Conditions: Precise control of temperature and time is critical. For example:

    • Refluxing for several hours.

    • Cooling and crystallization to isolate the product.

  • Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity.

The synthetic route may vary depending on desired yield optimization or specific functional group modifications.

Chemical Behavior

Reactivity:

  • The compound can undergo oxidation or reduction reactions.

  • Reaction conditions (e.g., acidic environments for oxidation or anhydrous conditions for reduction) significantly influence product formation.

Mechanism of Action:
N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide interacts with biological targets such as enzymes or receptors:

  • It may inhibit enzyme activity by binding to active sites.

  • Acts as an agonist or antagonist depending on the receptor context.

Biological Applications

Preliminary research suggests that this compound has potential therapeutic effects, particularly in inflammation and cancer treatment contexts:

  • Signaling Pathways: It may modulate pathways involved in cell proliferation or immune responses.

  • Enzyme Inhibition: Potential to act as an acetylcholinesterase inhibitor or urease inhibitor, based on structural analogs studied in similar compounds .

Table 2: Comparative Biological Activity (Based on Analogous Compounds)

ActivityObserved Effect
Anti-inflammatoryMolecular docking studies suggest interaction with 5-lipoxygenase (5-LOX).
AnticancerStructural features make it a candidate for apoptosis-inducing activity.

Limitations and Future Research

While promising, further studies are needed to:

  • Elucidate detailed pharmacokinetics and pharmacodynamics.

  • Explore toxicity profiles through in vivo studies.

  • Investigate structural modifications to enhance efficacy.

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